molecular formula C18H19ClFN3O2S2 B2940026 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216537-85-7

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2940026
CAS No.: 1216537-85-7
M. Wt: 427.94
InChI Key: NHVOTDRTPJPTPF-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a fluorinated benzo[d]thiazole core linked to a thiophene carboxamide moiety and a morpholinoethyl side chain. The fluorine atom at the 4-position of the benzothiazole ring enhances metabolic stability and binding specificity, while the morpholino group improves solubility and pharmacokinetic properties. This compound is hypothesized to target enzymes or receptors associated with signaling pathways, though its exact mechanism of action remains under investigation. Its synthesis likely involves multi-step coupling reactions, analogous to methods described for structurally related compounds (e.g., hydrazide-isothiocyanate condensations and alkylation steps) .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2.ClH/c19-13-3-1-4-14-16(13)20-18(26-14)22(17(23)15-5-2-12-25-15)7-6-21-8-10-24-11-9-21;/h1-5,12H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOTDRTPJPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Anti-inflammatory: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

  • Anticancer: It interferes with cell proliferation and induces apoptosis in cancer cells.

  • Antimicrobial: It disrupts microbial cell membranes and inhibits essential enzymes.

Molecular Targets and Pathways:

  • COX-1 and COX-2: Inhibition of these enzymes reduces inflammation.

  • Apoptosis Pathways: Activation of caspases and other apoptotic proteins leads to cancer cell death.

  • Cell Membrane Disruption: Interference with microbial cell membrane integrity causes cell lysis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 4-Fluorobenzo[d]thiazol, morpholinoethyl, thiophene C₁₉H₂₀FN₃O₂S₂·HCl Fluorine enhances metabolic stability; morpholino improves solubility.
Thiophene fentanyl hydrochloride Thiophene, morpholino, phenethyl C₂₄H₂₆N₂OS·HCl Opioid analog; lacks fluorinated benzothiazole; limited toxicological data.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholinoacetamide C₁₅H₁₇ClN₃O₂S Simpler thiazole core; chlorine may reduce metabolic stability vs. fluorine.
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Nitrobenzo[d]thiazol, chlorophenyl thioether C₂₀H₂₂ClN₃O₂S₂·HCl Nitro group increases electron-withdrawing effects; dimethylamino enhances lipophilicity.

Key Observations :

  • Fluorine vs. Chlorine/Bromine : The target compound’s 4-fluorobenzo[d]thiazol group likely offers superior metabolic stability compared to chlorinated or brominated analogues (e.g., compounds in with Cl/Br substituents), as fluorine’s small size and high electronegativity minimize steric hindrance and oxidative metabolism .
  • Morpholino Variations: While the target compound uses a morpholinoethyl side chain, Thiophene fentanyl () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () feature morpholino groups directly attached to acetamide or phenethyl moieties. This difference may influence target selectivity and solubility .
  • Thiophene vs. Thiazole : The thiophene carboxamide in the target compound contrasts with simpler thiazole rings in analogues (e.g., ). Thiophene’s aromaticity and larger π-system may enhance binding affinity to hydrophobic enzyme pockets.
Spectral Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data from analogous compounds provide insights into the target’s expected spectral properties:

  • IR Spectroscopy :
    • The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to the target compound’s synthesis .
    • A strong C=S stretch (~1243–1258 cm⁻¹) in hydrazinecarbothioamides () would be absent in the target due to its distinct carboxamide backbone.
  • NMR Spectroscopy: The fluorine atom in the target compound’s benzothiazole ring would produce a distinct ¹⁹F-NMR signal, absent in non-fluorinated analogues (e.g., ). Morpholinoethyl protons are expected to resonate at δ 2.5–3.5 ppm (¹H-NMR), consistent with morpholine-containing compounds in and .

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